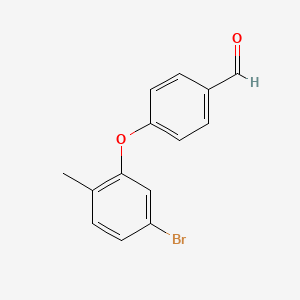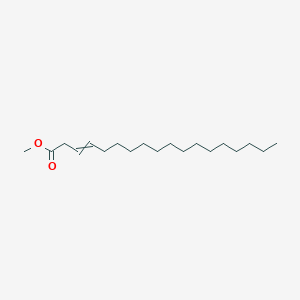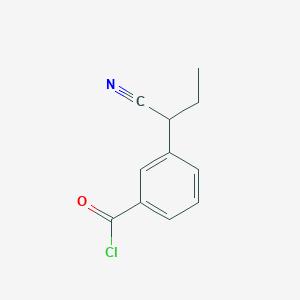
3-(1-Cyanopropyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyanopropyl)benzoyl chloride is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzoyl chloride, featuring a cyanopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with a cyanopropylating agent under controlled conditions. One common method involves the use of benzoic acid and thionyl chloride as starting materials. The reaction is carried out under reflux conditions with a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoyl chloride derivatives, including this compound, often involves the use of benzotrichloride and benzoic acid in the presence of a Lewis acid catalyst. This method is preferred due to its efficiency and the high purity of the resulting product .
化学反応の分析
Types of Reactions
3-(1-Cyanopropyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like amines and alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
科学的研究の応用
3-(1-Cyanopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
作用機序
The mechanism of action of 3-(1-Cyanopropyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler derivative without the cyanopropyl group.
4-Cyanobenzoyl Chloride: Features a cyano group directly attached to the benzene ring.
3-(1-Cyanopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
Uniqueness
3-(1-Cyanopropyl)benzoyl chloride is unique due to the presence of both a cyanopropyl group and an acyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
特性
CAS番号 |
64379-73-3 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
3-(1-cyanopropyl)benzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-8(7-13)9-4-3-5-10(6-9)11(12)14/h3-6,8H,2H2,1H3 |
InChIキー |
WBLOYRJQZHIFPL-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)C1=CC(=CC=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


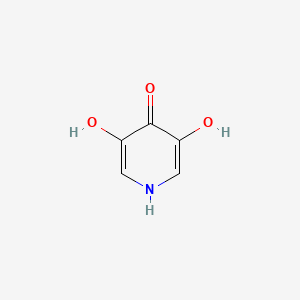
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
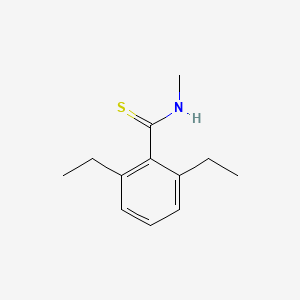
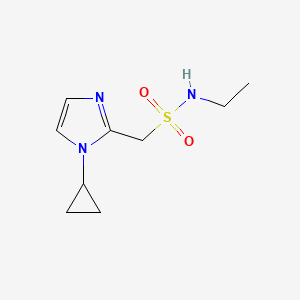

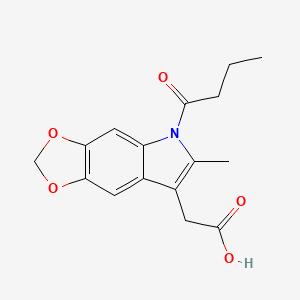
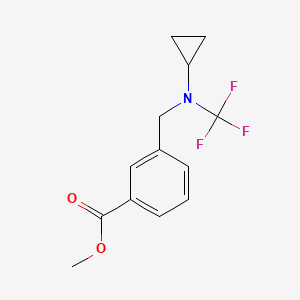

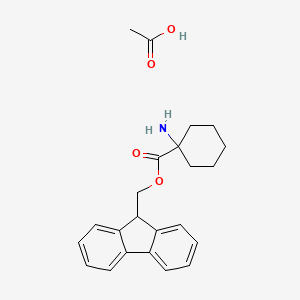
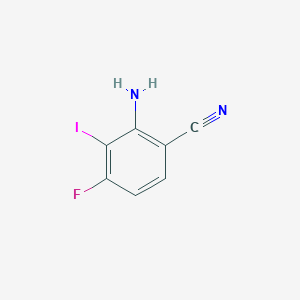
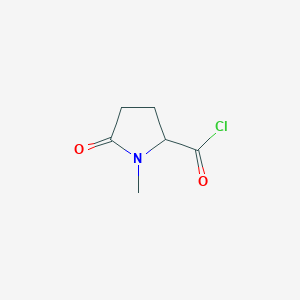
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
